Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-
Overview
Description
Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is an organic compound with the molecular formula C15H21Cl3 It is a derivative of benzene where three hydrogen atoms are replaced by 1-chloro-1-methylethyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- typically involves the alkylation of benzene with 1-chloro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution at the 1, 3, and 5 positions.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of benzene and 1-chloro-1-methylethyl chloride into a reactor with a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Substitution Reactions: Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- involves its interaction with molecular targets through its functional groups. The chlorine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, influencing various molecular pathways.
Comparison with Similar Compounds
Benzene, 1,3,5-tris(1-methylethyl)-: Similar structure but with 1-methylethyl groups instead of 1-chloro-1-methylethyl groups.
Benzene, 1,3,5-tris(1-bromo-1-methylethyl)-: Similar structure but with 1-bromo-1-methylethyl groups instead of 1-chloro-1-methylethyl groups.
Benzene, 1,3,5-tris(1-fluoro-1-methylethyl)-: Similar structure but with 1-fluoro-1-methylethyl groups instead of 1-chloro-1-methylethyl groups.
Uniqueness: Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs with different halogen substituents. The chlorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions and influence its overall chemical behavior.
Properties
IUPAC Name |
1,3,5-tris(2-chloropropan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQAQUOOIZPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(C)(C)Cl)C(C)(C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472259 | |
Record name | 1,3,5-Tris(1-chloro-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77367-66-9 | |
Record name | 1,3,5-Tris(1-chloro-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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